![molecular formula C15H17ClN2O2 B2967838 N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide CAS No. 1436111-15-7](/img/structure/B2967838.png)
N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a critical role in regulating various physiological processes.
Aplicaciones Científicas De Investigación
Potential Pesticides
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the target compound, has shown potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction, providing new diffraction data that could be instrumental in their development as pesticides. This area of research suggests the potential for N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide to be used in pest control, given the structural similarities and the importance of chlorophenyl derivatives in this field (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).
Insecticidal Agents
A study on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives highlighted their efficacy as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research involved the synthesis of novel phenoxyacetamide derivatives, including interactions with cyanoacetamide derivatives and other compounds to yield a variety of derivatives. Among these, certain compounds exhibited excellent insecticidal results, pointing to the significance of chlorophenyl and cyanoacetamide moieties in developing effective insecticides (Kaiwan O. Rashid et al., 2021).
Photocyclization Potential
Research into compounds such as N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, which share structural characteristics with the target compound, has explored the possibilities of Yang photocyclization. This process involves photochemical reactions that could have applications in synthesizing complex organic compounds, including pharmaceuticals. The studies on these compounds provide insights into their molecular conformation and reactivity under light, which could be relevant for harnessing photocyclization reactions in the synthesis of related chlorophenyl compounds (Julia Bąkowicz, I. Turowska-Tyrk, 2010).
Antimalarial Drug Synthesis
Chemoselective acetylation of 2-aminophenol using immobilized lipase has been studied for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This research is particularly relevant because it demonstrates the utility of specific functional groups and chemical reactions that could be applied to the synthesis of N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide for antimalarial applications. The optimization of this process and its potential application in creating effective antimalarial drugs underscore the importance of such compounds in pharmaceutical research (Deepali B Magadum, G. Yadav, 2018).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-5-3-11(4-6-12)13(10-17)18-14(19)9-15(20)7-1-2-8-15/h3-6,13,20H,1-2,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVISYSJYOQMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(C#N)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

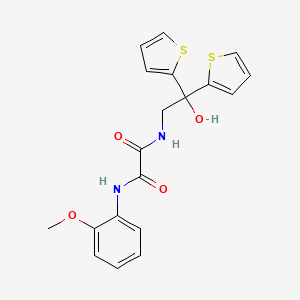
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)
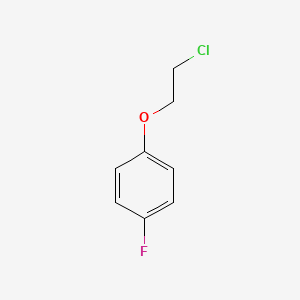
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)
![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)
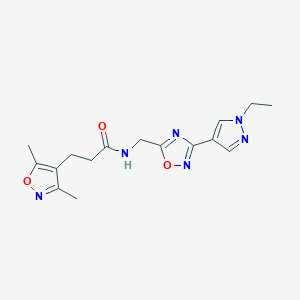
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)
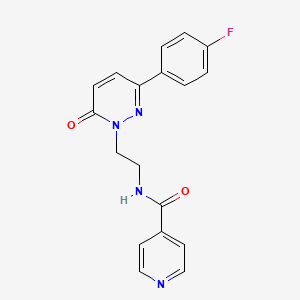
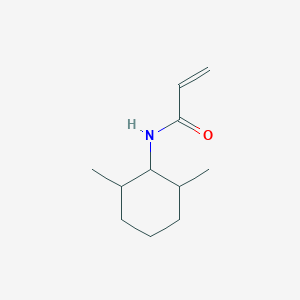
![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)

